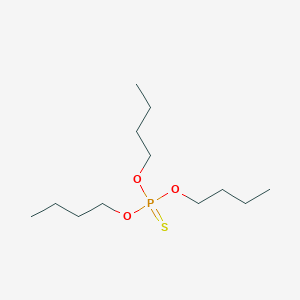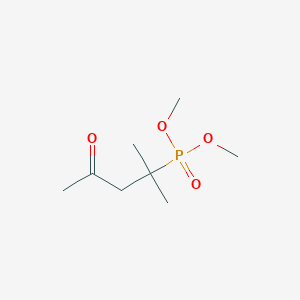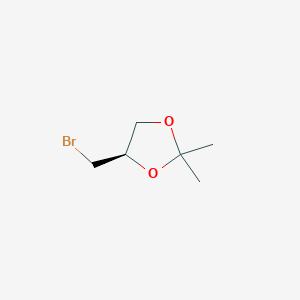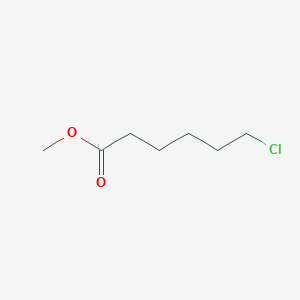
Tributylthiophosphate
Vue d'ensemble
Description
Tributylthiophosphate is a chemical compound with the formula C12H27O3PS . It contains a total of 43 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 phosphate/thiophosphate .
Molecular Structure Analysis
The molecular structure of Tributylthiophosphate includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains 44 atoms in total; 27 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, 1 Phosphorous atom, and 1 Sulfur atom .
Applications De Recherche Scientifique
Metabonomic Investigation in Rats : TBP is studied for its toxicological effects using metabonomic approaches. For instance, a study involving rats exposed to TBP identified metabolic changes and potential biomarkers of exposure, revealing TBP's impact on the Krebs cycle and energy metabolism (Neerathilingam et al., 2010).
Biodegradation by Novel Bacteria : Research has focused on isolating bacteria capable of degrading TBP, a significant environmental pollutant. This has led to the discovery of new bacterial strains, which could be utilized for the bioremediation of TBP-contaminated sites (Ahire et al., 2011).
Role in Biodegradation Processes : TBP is a focus in studies exploring the role of cytochrome P450 in biodegradation processes, particularly in bacteria like Rhodopseudomonas palustris. These studies contribute to understanding the microbial mechanisms of TBP degradation (Berne et al., 2007).
Synthesis of Nanomaterials : TBP is used as a phosphorus source in the synthesis of rare-earth phosphate nanomaterials with potential upconversion properties. This demonstrates its application in the field of material science (Li et al., 2008).
Aerobic Granular Biofilms for Biodegradation : Studies have examined the use of aerobic granular biofilms for the efficient biodegradation of TBP, offering promising approaches for waste treatment and environmental cleanup (Nancharaiah et al., 2015).
Degradation by Immobilized Cells : Research on the degradation of TBP by immobilized cells of certain bacterial species like Citrobacter sp. highlights potential applications in treating TBP waste, particularly in contexts where TBP is used as a solvent in nuclear fuel processing (Owen et al., 1992).
Impact on Human Health and Environment : Investigations into the presence of organophosphate esters like TBP in indoor environments and their health impacts are crucial for understanding and mitigating the risks associated with widespread use of these compounds (Langer et al., 2016).
Investigation of Flame Retardancy : Studies on the application of TBP as a flame retardant in materials like upholstery leathers, investigating its effectiveness and impact on material properties, are part of its application in material engineering (Açıkel, 2018).
Orientations Futures
Propriétés
IUPAC Name |
tributoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924724 | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylthiophosphate | |
CAS RN |
78-47-7, 12408-16-1 | |
| Record name | Tri-O-butyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylphosphorothionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














